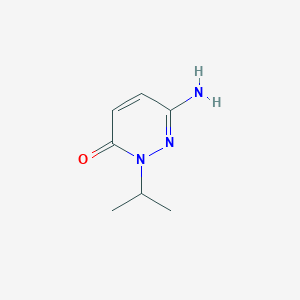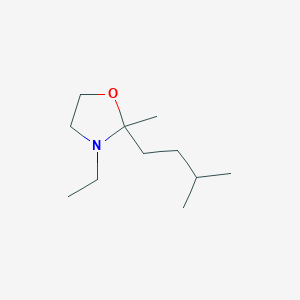
4-羟基喹啉-3-羧酸乙酯
描述
Ethyl 4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial properties. The compound is characterized by the presence of a quinoline core, a hydroxy group at the 4-position, and a carboxylate group at the 3-position, with an ethyl ester moiety.
Synthesis Analysis
The synthesis of ethyl 4-hydroxyquinoline-3-carboxylate derivatives has been explored through various methods. One approach involves the intramolecular cyclization of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate to form diethyl 4-hydroxyquinoline-2,3-dicarboxylate, which is a related compound . Another method includes the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates has been achieved using monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxyquinoline-3-carboxylate derivatives has been characterized using various spectroscopic techniques. For instance, the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was confirmed by melting point measurements and NMR spectrometry . X-ray diffraction has also been used to study the structure of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids .
Chemical Reactions Analysis
Ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives can undergo various chemical reactions. For example, the thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids leads to the formation of complex pyran derivatives . The Friedländer reaction has been employed to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, demonstrating the reactivity of the quinoline core in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the quinoline ring can affect the compound's melting point, solubility, and reactivity. For instance, the introduction of a fluoro group in ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate was part of a study into antibacterial fluoroquinolones, indicating the importance of halogen substituents in medicinal chemistry . The physicochemical properties of 3-hydroxyquinoline-4-carboxylic acids containing ethynyl moiety have also been investigated, highlighting the diversity of quinolone derivatives .
科学研究应用
合成和抗菌应用
4-羟基喹啉-3-羧酸乙酯及其衍生物的合成方法和抗菌性能已得到探索。例如,Abdel-Mohsen (2014) 描述了 6-(8-羟基喹啉-5-基)-3-甲基吡哒嗪-4-羧酸乙酯及其衍生物的合成,这些衍生物对各种细菌和真菌表现出显着至中等的抗菌活性 (Abdel-Mohsen, 2014)。类似地,Lingaiah 等人 (2012) 从 4-羟基喹啉-3-羧酸乙酯乙酯合成了光学纯的 α-氨基酸功能化喹诺酮衍生物,表现出有希望的抗菌活性 (Lingaiah 等,2012 年)。
合成方法
已经做出了重大的努力来改进 4-羟基喹啉-3-羧酸乙酯衍生物的合成方法。Jentsch 等人 (2018) 开发了一种方便的两步合成方法,从市售的 2-氨基苯甲酸开始 (Jentsch 等,2018 年)。此外,Ukrainets 等人 (1994) 改进了获得这些化合物的乙酯的方法,研究了它们的各种生物学特性 (Ukrainets 等,1994 年)。
光谱和理论研究
4-羟基喹啉-3-羧酸乙酯衍生物也是光谱和理论研究的主题。Rimarčík 等人 (2011) 对 4-氧代喹啉-3-羧酸乙酯衍生物进行了比较理论和光谱研究,揭示了它们分子形式和光学跃迁的见解 (Rimarčík 等,2011 年)。
抗球虫和抗菌活性
研究表明,4-羟基喹啉-3-羧酸乙酯的某些衍生物具有抗球虫和抗菌特性。Zou 等人 (2009) 合成了新型衍生物并评估了它们的抗球虫活性,发现一些化合物对鸡饲料中的艾美球虫有效 (Zou 等,2009 年)。
安全和危害
未来方向
The future directions of research on Ethyl 4-hydroxyquinoline-3-carboxylate could involve further exploration of its antiproliferative activity through inhibition of different enzymes . Additionally, enhancing the cytotoxic activity of this compound by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring could be another area of focus .
属性
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyquinoline-3-carboxylate | |
CAS RN |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)



![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)





![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
